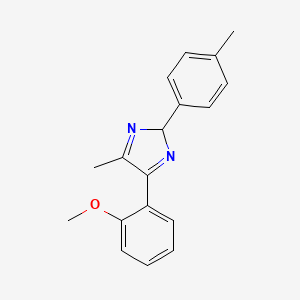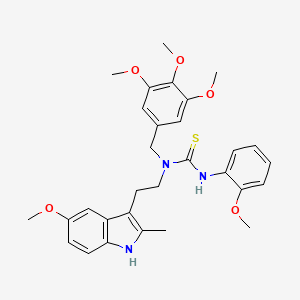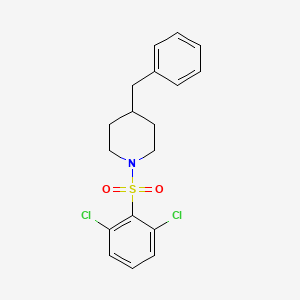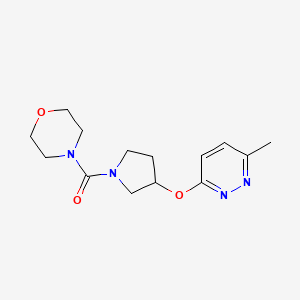
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermochemistry and Adduct Formation
Research into the thermochemistry of adducts involving heterocyclic bases such as morpholine reveals insights into the basicity, bond enthalpies, and thermochemical parameters crucial for understanding the reactivity and stability of complex organic molecules (Dunstan, 2003; Dunstan, 1997). These studies provide a foundational understanding of how morpholino groups and related heterocyclic moieties interact with metal centers, which is essential for designing complex organic molecules with specific properties.
Synthesis and Structural Characterization
The synthesis and structural elucidation of novel bioactive heterocycles, such as those incorporating morpholino groups, are critical areas of research. For example, the synthesis of a novel compound with antiproliferative activity was characterized using various spectroscopic techniques, demonstrating the importance of structural analysis in the development of therapeutic agents (Prasad et al., 2018). This research underscores the significance of molecular design and characterization in developing compounds with potential biological applications.
Potential Biological Activities
The exploration of compounds with morpholino and pyrrolidine groups for biological activities, such as antimicrobial properties or as enzyme inhibitors, is a vibrant area of research. Compounds exhibiting selective inhibition of biological targets such as TRPV4, which are implicated in pain mechanisms, highlight the therapeutic potential of these molecules (Tsuno et al., 2017). Such studies are crucial for the development of new therapeutic agents based on the manipulation of specific molecular structures.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-2-3-13(16-15-11)21-12-4-5-18(10-12)14(19)17-6-8-20-9-7-17/h2-3,12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXGSJFBLNJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
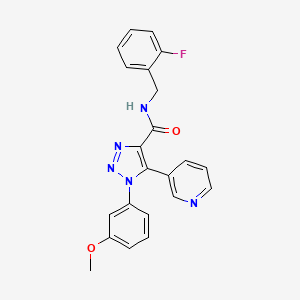
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)
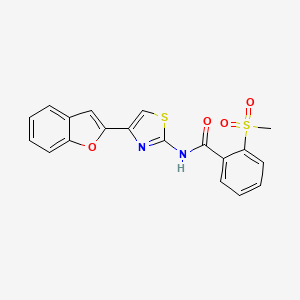

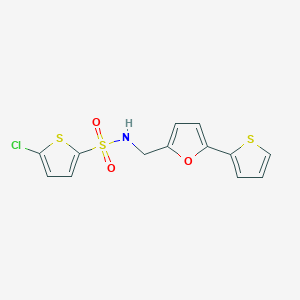
![1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2905180.png)
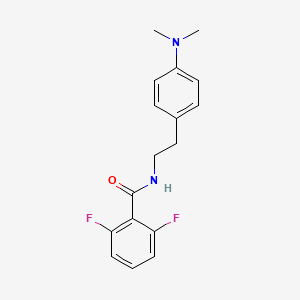
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)
![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)
